Norfentanyl
Overview
Description
Norfentanyl is an inactive synthetic opioid analgesic drug precursor. It is an analog and metabolite of fentanyl, characterized by the removal of the phenethyl moiety from the fentanyl chemical structure . This compound is primarily known for its role as a metabolite of fentanyl, but it also has applications in the synthesis of fentanyl itself .
Scientific Research Applications
Norfentanyl has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of fentanyl and its analogs. This makes it a valuable compound for the development of new synthetic opioids .
Biology: In biological research, this compound is studied for its metabolic pathways and its role as a metabolite of fentanyl. This research helps in understanding the pharmacokinetics and pharmacodynamics of fentanyl .
Medicine: this compound is used in forensic toxicology to detect fentanyl use in biological samples. Its presence in urine or blood samples indicates the metabolism of fentanyl in the body .
Industry: In the pharmaceutical industry, this compound is used in the production of fentanyl and its analogs. This is crucial for the manufacture of pain management medications and anesthetics .
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Norfentanyl is a product of the metabolic pathway of fentanyl, which involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . It interacts with various enzymes and proteins during these biochemical reactions .
Cellular Effects
The effects of this compound on cells are not as potent as fentanyl . It can still influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors during these processes . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfentanyl is typically synthesized through the N-dealkylation of fentanyl. This process involves the removal of the phenethyl group from fentanyl, resulting in the formation of this compound . The reaction conditions for this process often include the use of specific reagents and catalysts to facilitate the dealkylation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of liquid chromatography-mass spectrometry (LC-MS) for the quantitation and purification of the compound . This method ensures the high purity and quality of this compound, which is essential for its subsequent use in various applications.
Chemical Reactions Analysis
Types of Reactions: Norfentanyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other compounds or for its detection in biological samples.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol derivatives.
Comparison with Similar Compounds
Norfentanyl is one of many fentanyl analogs. Some similar compounds include:
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
Uniqueness: this compound is unique in that it is an inactive metabolite of fentanyl, whereas many other fentanyl analogs are active compounds with varying degrees of potency and efficacy. This makes this compound particularly useful in forensic toxicology for detecting fentanyl use, as it remains in the body longer than fentanyl itself .
Properties
IUPAC Name |
N-phenyl-N-piperidin-4-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBDBWCQQBSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057657 | |
Record name | Norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-66-1 | |
Record name | 4-(N-Propionylaniline)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfentanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1609-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-N-piperidin-4-ylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFENTANYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK6D8JV6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of fentanyl in humans?
A1: Fentanyl is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4, to norfentanyl. [, ] This process occurs predominantly in the liver, but human duodenal microsomes also exhibit significant metabolic activity. []
Q2: How do plasma concentrations of fentanyl and this compound differ based on CYP3A5 genotype?
A2: In postoperative patients receiving intravenous fentanyl, individuals homozygous for the CYP3A53 allele exhibited significantly higher plasma concentrations of fentanyl normalized for infusion rate compared to carriers of the 1 allele. Conversely, the plasma concentration ratio of this compound to fentanyl was significantly lower in the 3/3 group. []
Q3: How is this compound typically excreted from the body?
A3: this compound, alongside fentanyl, is primarily excreted through urine. [, , ] Studies have shown that the renal clearance ratios of both fentanyl and this compound to creatinine were significantly higher than their respective free fractions in plasma, suggesting a role for renal tubular secretion in their elimination. []
Q4: Can pregnancy affect this compound clearance?
A4: Yes, pregnancy can delay this compound clearance, as demonstrated in a case study involving a pregnant woman with opioid use disorder. [, ]
Q5: Is saliva a reliable matrix for detecting this compound?
A5: Saliva testing does not appear to be a reliable method for detecting fentanyl or its metabolites, including this compound. One study found that neither fentanyl nor its metabolites were consistently detectable in saliva samples, even when urine tests were positive. []
Q6: What analytical techniques are commonly employed to detect and quantify fentanyl and this compound in biological samples?
A6: Various analytical techniques have been utilized for the detection and quantification of fentanyl and this compound in biological samples. These include:
Q7: Can cerumen be used as an alternative matrix for detecting fentanyl and this compound in postmortem investigations?
A7: Yes, cerumen has shown potential as an alternative matrix for the detection of fentanyl and this compound in postmortem investigations. A study successfully detected and quantified both substances in cerumen samples, suggesting its utility in forensic toxicology. []
Q8: Can fentanyl and this compound be detected in skeletal tissue postmortem?
A8: Yes, fentanyl, this compound, and other opioids can be detected in postmortem skeletal tissue and bone marrow. A validated LC-MS/MS method successfully quantified these substances in bone samples, providing valuable data for forensic investigations. []
Q9: Does this compound contribute to fentanyl's toxicity?
A10: Although this compound is less potent than fentanyl, its contribution to overall toxicity cannot be entirely disregarded, especially in prolonged use or overdose situations. The accumulation of this compound due to delayed clearance, as observed in pregnancy, could potentially exacerbate fentanyl's adverse effects. []
Q10: Can oral fluid be a viable alternative matrix for assessing neonatal drug exposure to fentanyl?
A12: Oral fluid shows promise as a less invasive alternative matrix for assessing neonatal drug exposure to fentanyl. A case study demonstrated the feasibility of using a sterile swab to collect oral fluid samples from infants administered fentanyl, with subsequent detection and quantification of fentanyl and this compound using UPLC-MS/MS. []
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